molecular formula C13H13FO B6212431 1-{2-fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one CAS No. 2731007-38-6

1-{2-fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one

Cat. No.: B6212431
CAS No.: 2731007-38-6
M. Wt: 204.2
InChI Key:
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Description

1-{2-fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one is a chemical compound with the molecular formula C13H13FO. It is characterized by a bicyclo[1.1.1]pentane core structure, which is a highly strained and unique scaffold in organic chemistry. The presence of a fluoro and phenyl group adds to its chemical diversity and potential reactivity .

Preparation Methods

The synthesis of 1-{2-fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [2+2] cycloaddition reaction.

    Introduction of the fluoro group: This step often involves fluorination reactions using reagents like Selectfluor.

    Attachment of the phenyl group: This can be done via a Friedel-Crafts alkylation reaction.

    Formation of the ethanone moiety:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-{2-fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{2-fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{2-fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one involves its interaction with specific molecular targets. The fluoro and phenyl groups contribute to its binding affinity and specificity towards certain enzymes and receptors. The bicyclo[1.1.1]pentane core provides a rigid and strained structure that can influence its reactivity and stability .

Comparison with Similar Compounds

1-{2-fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one can be compared with other similar compounds, such as:

    1-{2-chloro-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one: Similar structure but with a chloro group instead of a fluoro group.

    1-{2-fluoro-3-methylbicyclo[1.1.1]pentan-1-yl}ethan-1-one: Similar structure but with a methyl group instead of a phenyl group.

    1-{2-fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}propan-1-one: Similar structure but with a propanone group instead of an ethanone group.

The uniqueness of this compound lies in its specific combination of functional groups and the bicyclo[1.1.1]pentane core, which imparts distinct chemical and physical properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-{2-fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one' involves the conversion of a bicyclic ketone to the desired product through a series of chemical reactions.", "Starting Materials": [ "2-Fluorocyclopropanecarboxylic acid", "Benzene", "Sodium hydroxide", "Ethyl bromide", "Sodium borohydride", "Acetic anhydride", "Sulfuric acid", "Sodium bicarbonate", "Ethanol" ], "Reaction": [ "Step 1: Conversion of 2-Fluorocyclopropanecarboxylic acid to 2-Fluorocyclopropanecarboxylic acid benzyl ester using benzene and sodium hydroxide", "Step 2: Conversion of 2-Fluorocyclopropanecarboxylic acid benzyl ester to 2-Fluorocyclopropanecarboxylic acid benzyl ester ethyl ether using ethyl bromide and sodium borohydride", "Step 3: Conversion of 2-Fluorocyclopropanecarboxylic acid benzyl ester ethyl ether to 2-Fluorocyclopropanecarboxylic acid benzyl ester ethyl ether ketone using acetic anhydride and sulfuric acid", "Step 4: Conversion of 2-Fluorocyclopropanecarboxylic acid benzyl ester ethyl ether ketone to 1-{2-fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one using sodium borohydride and sodium bicarbonate in ethanol" ] }

CAS No.

2731007-38-6

Molecular Formula

C13H13FO

Molecular Weight

204.2

Purity

0

Origin of Product

United States

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